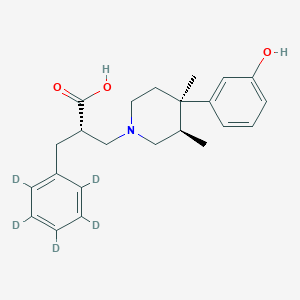

Alvimopan metabolite-d5

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C23H29NO3 |

|---|---|

Molekulargewicht |

372.5 g/mol |

IUPAC-Name |

(2S)-2-[[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]methyl]-3-(2,3,4,5,6-pentadeuteriophenyl)propanoic acid |

InChI |

InChI=1S/C23H29NO3/c1-17-15-24(12-11-23(17,2)20-9-6-10-21(25)14-20)16-19(22(26)27)13-18-7-4-3-5-8-18/h3-10,14,17,19,25H,11-13,15-16H2,1-2H3,(H,26,27)/t17-,19-,23+/m0/s1/i3D,4D,5D,7D,8D |

InChI-Schlüssel |

KSBSLJKYJXTATP-CSOBCCOPSA-N |

Isomerische SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C[C@@H](CN2CC[C@@]([C@H](C2)C)(C)C3=CC(=CC=C3)O)C(=O)O)[2H])[2H] |

Kanonische SMILES |

CC1CN(CCC1(C)C2=CC(=CC=C2)O)CC(CC3=CC=CC=C3)C(=O)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Structure and Analysis of Alvimopan Metabolite-d5

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and analysis of Alvimopan metabolite-d5. Alvimopan is a peripherally acting mu-opioid receptor antagonist, and its primary active metabolite is formed through amide hydrolysis by the intestinal flora. The deuterated form, this compound, serves as a critical internal standard for pharmacokinetic and metabolic studies. This document details its structural characteristics, outlines a putative synthetic pathway, describes methods for studying its formation via gut microbiota, and provides analytical parameters for its quantification.

Introduction

Alvimopan is an FDA-approved drug for the management of postoperative ileus. Its mechanism of action is localized to the gastrointestinal tract, where it antagonizes the effects of opioids on gut motility without reversing central analgesia. The primary route of metabolism for Alvimopan is not hepatic but rather occurs in the gut through the action of the intestinal microbiome.[1] Bacterial enzymes hydrolyze the amide bond of Alvimopan to produce its active metabolite, designated as ADL 08-0011.[2] For quantitative bioanalytical assays, a stable isotope-labeled internal standard is essential for accuracy and precision. This compound is the deuterated analog of this active metabolite and is the focus of this guide.

Chemical Structure and Properties

The chemical structure of this compound has been elucidated, with the five deuterium (B1214612) atoms located on the phenyl ring of the benzyl (B1604629) group.

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value |

| IUPAC Name | (S)-2-(benzyl-d5)-3-((3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl)propanoic acid |

| Molecular Formula | C₂₃H₂₄D₅NO₃ |

| Molecular Weight | 372.52 g/mol |

| SMILES | O=C(--INVALID-LINK--=C2)(CC1)C)C">C@HCC3=C([2H])C([2H])=C([2H])C([2H])=C3[2H])O |

| CAS Number (unlabeled) | 156130-41-5 |

Synthesis of this compound

A detailed, step-by-step synthesis protocol for this compound is not publicly available. However, based on known synthetic routes for Alvimopan and general methods for isotopic labeling, a putative synthetic pathway can be outlined. The key step is the introduction of the deuterated benzyl group.

Proposed Synthetic Pathway

The synthesis would likely begin with a deuterated starting material, such as benzyl-d5 bromide or a related precursor. This would then be incorporated into the appropriate scaffold to build the propanoic acid side chain, which is subsequently coupled with the piperidine (B6355638) moiety.

A potential synthetic workflow is depicted below:

References

Technical Guide: Synthesis of Alvimopan Metabolite-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic pathway for Alvimopan (B130648) metabolite-d5, an isotopically labeled internal standard crucial for pharmacokinetic and metabolic studies of Alvimopan. The synthesis is based on established principles of peptide coupling and amide hydrolysis, adapted for the introduction of a stable isotope label.

Introduction

Alvimopan is a peripherally acting mu-opioid receptor antagonist used to accelerate gastrointestinal recovery following surgery. In the body, Alvimopan undergoes metabolism by intestinal flora through amide hydrolysis to produce its primary active metabolite, (S)-2-benzyl-3-((3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl)propanoic acid, also known as ADL 08-0011.[1][2][3] The use of a deuterated internal standard, such as Alvimopan metabolite-d5, is essential for accurate quantification of the metabolite in biological matrices by mass spectrometry. This guide outlines a robust synthetic approach to obtain this valuable research tool.

The proposed synthesis involves a two-stage process: first, the synthesis of the deuterated parent drug, Alvimopan-d5, followed by the hydrolysis of the amide bond to yield the desired deuterated metabolite. The deuterium (B1214612) atoms are incorporated into the phenyl ring of the 3-phenylpropyl moiety of Alvimopan.[4]

Proposed Synthetic Pathway

The synthesis of this compound can be logically achieved in two primary steps:

-

Synthesis of Alvimopan-d5: This involves the coupling of two key intermediates: the deuterated side chain, N-(tert-butoxycarbonyl)-3-(phenyl-d5)-L-alanine, and the piperidine (B6355638) core, (3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidine. This is followed by deprotection and subsequent reaction with an N-protected glycine (B1666218) derivative.

-

Hydrolysis of Alvimopan-d5: The synthesized Alvimopan-d5 is then subjected to basic hydrolysis to cleave the amide bond, yielding this compound.

Figure 1: Overall synthetic pathway for this compound.

Data Presentation

Table 1: Key Chemical Intermediates and Products

| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Role in Synthesis |

| 3-(phenyl-d5)-L-alanine | C9H6D5NO2 | 170.23 | Deuterated Starting Material | |

| (3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidine | C13H19NO | 205.30 | Piperidine Core | |

| Alvimopan-d5 | C25H27D5N2O4 | 429.56 | Deuterated Parent Drug | |

| This compound | C23H24D5NO3 | 372.51 | Final Product |

Experimental Protocols

Step 1: Synthesis of Alvimopan-d5

This procedure is a generalized protocol based on common peptide coupling and protection/deprotection strategies found in Alvimopan synthesis literature.

Figure 2: Experimental workflow for the synthesis of Alvimopan-d5.

Methodology:

-

Protection of 3-(phenyl-d5)-L-alanine: The amino group of 3-(phenyl-d5)-L-alanine is protected with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group, by reacting it with di-tert-butyl dicarbonate (B1257347) (Boc)2O in the presence of a base like sodium bicarbonate in a solvent mixture of dioxane and water.

-

Coupling Reaction: The protected 3-(phenyl-d5)-L-alanine is then coupled with (3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidine using a standard peptide coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and an activator like 4-dimethylaminopyridine (B28879) (DMAP) in an aprotic solvent like dichloromethane (B109758) (DCM).

-

Purification: The resulting coupled product is purified using column chromatography on silica (B1680970) gel.

-

Deprotection: The Boc protecting group is removed by treatment with an acid, such as trifluoroacetic acid (TFA) in DCM.

-

Second Coupling: The deprotected amine is then coupled with an N-protected glycine derivative (e.g., Boc-glycine) using a coupling reagent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a base such as triethylamine (B128534) (TEA) in DCM.

-

Final Deprotection and Purification: The final protecting group is removed, and the crude Alvimopan-d5 is purified by preparative high-performance liquid chromatography (HPLC) to yield the pure product.

Step 2: Hydrolysis of Alvimopan-d5 to this compound

This step involves the selective cleavage of the amide bond linking the glycine moiety to the rest of the molecule.

Figure 3: Experimental workflow for the hydrolysis of Alvimopan-d5.

Methodology:

-

Reaction Setup: Alvimopan-d5 is dissolved in a mixture of methanol and water.

-

Hydrolysis: An aqueous solution of a strong base, such as sodium hydroxide (B78521) or lithium hydroxide, is added to the solution.

-

Reaction Conditions: The reaction mixture is heated to reflux and stirred for a period of 2 to 6 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: After cooling to room temperature, the reaction mixture is neutralized with a dilute acid, such as 1M hydrochloric acid.

-

Extraction and Purification: The aqueous layer is extracted with an appropriate organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography or preparative HPLC to afford pure this compound.

-

Characterization: The final product is characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry to confirm its identity and isotopic purity.

Disclaimer: This document provides a proposed synthetic route and generalized experimental protocols. The synthesis of this compound should only be carried out by qualified chemists in a properly equipped laboratory, with all necessary safety precautions in place. The specific reaction conditions may require optimization.

References

- 1. Alvimopan Metabolite 1-d5 (ADL 08-0011-d5) | Axios Research [axios-research.com]

- 2. CN105037248A - Synthesis method of alvimopan - Google Patents [patents.google.com]

- 3. caymanchem.com [caymanchem.com]

- 4. WO2011161646A2 - Process for the preparation of alvimopan or its pharmaceutically acceptable salt or solvate thereof - Google Patents [patents.google.com]

An In-depth Technical Guide to the Mechanism of Action of Alvimopan and its Active Metabolite

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alvimopan (B130648) is a peripherally acting mu-opioid receptor antagonist (PAMORA) developed to mitigate the gastrointestinal side effects of opioid analgesics, such as postoperative ileus. Unlike traditional opioid antagonists, alvimopan's chemical properties restrict its ability to cross the blood-brain barrier, thereby preserving the central analgesic effects of opioids. This guide provides a detailed examination of the mechanism of action of alvimopan and its primary, active metabolite, ADL 08-0011, with a focus on their molecular interactions, signaling pathways, and the experimental methodologies used for their characterization. The "Alvimopan metabolite-d5" is understood to be a deuterated internal standard used for analytical quantification and does not possess a distinct mechanism of action.

Core Mechanism of Action: Mu-Opioid Receptor Antagonism

The primary mechanism of action for both alvimopan and its metabolite, ADL 08-0011, is the competitive antagonism of the mu-opioid receptor (MOR).[1][2][3] Opioids exert their effects on the gastrointestinal tract by binding to MORs located on enteric neurons, which leads to a decrease in neuronal excitability and neurotransmitter release, resulting in reduced motility and secretion.[4] Alvimopan and ADL 08-0011 competitively bind to these peripheral MORs, preventing the binding of opioid agonists and thereby blocking their inhibitory effects on gut function.[2][5]

Molecular Interactions and Binding Affinities

Alvimopan and ADL 08-0011 exhibit high affinity for the human mu-opioid receptor. The metabolite, ADL 08-0011, is formed via amide hydrolysis of alvimopan by the gut microflora.[1][2][6] Both the parent drug and its metabolite are potent antagonists at the mu-opioid receptor, with ADL 08-0011 showing greater selectivity over delta and kappa opioid receptors.[2][5]

Table 1: Opioid Receptor Binding Affinities (Ki)

| Compound | Receptor Subtype | Binding Affinity (Ki, nM) |

| Alvimopan | Mu (human) | 0.44[1] |

| Delta (human) | 10[1] | |

| Kappa (human) | 100[1] | |

| ADL 08-0011 | Mu (human) | 0.25[2][6] |

| Delta (human) | 31.6[2][6] | |

| Kappa (guinea pig) | 15.8[2][6] |

Table 2: Opioid Receptor Binding Affinities (pKi)

| Compound | Receptor Subtype | Binding Affinity (pKi) |

| Alvimopan | Mu (human) | 9.6[5] |

| ADL 08-0011 | Mu (human) | 9.6[5] |

Pharmacokinetics

Following oral administration, alvimopan has low systemic bioavailability.[1] A significant portion of the drug is metabolized in the gut by microbial enzymes to form ADL 08-0011.[1][2]

Table 3: Pharmacokinetic Parameters of Alvimopan and ADL 08-0011 in Healthy Adults (12 mg twice daily for 5 days)

| Parameter | Alvimopan | ADL 08-0011 |

| Cmax (ng/mL) | 10.98 (± 6.43)[7] | 35.73 (± 35.29)[8] |

| AUC0-12h (ng·h/mL) | 40.2 (± 22.5)[7] | - |

| Tmax (hours) | ~2[7] | 36 (single dose)[7] |

| Half-life (hours) | 10 - 17[7] | 10 - 18[7] |

Signaling Pathways

The mu-opioid receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gi/o.[9] Antagonism by alvimopan and ADL 08-0011 blocks the downstream signaling cascade initiated by opioid agonists.

Caption: Mu-Opioid Receptor Signaling Pathway and Antagonism by Alvimopan.

Experimental Protocols

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Methodology:

-

Membrane Preparation: Cell membranes expressing the mu-opioid receptor are prepared from cell lines (e.g., CHO or HEK293 cells) or animal tissues.

-

Assay Setup: The assay is typically performed in a 96-well plate. Each well contains the cell membrane preparation, a radiolabeled ligand (e.g., [³H]-DAMGO), and varying concentrations of the unlabeled antagonist (alvimopan or ADL 08-0011).

-

Incubation: The plate is incubated to allow the binding to reach equilibrium.

-

Filtration: The reaction is terminated by rapid filtration through glass fiber filters, which separates the bound radioligand from the free radioligand.

-

Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Caption: Experimental Workflow for Radioligand Binding Assay.

Guinea Pig Ileum Assay

This is a classic functional assay to determine the antagonist activity of a compound on the mu-opioid receptor in a native tissue environment.

Methodology:

-

Tissue Preparation: A section of the guinea pig ileum is isolated and mounted in an organ bath containing a physiological salt solution.

-

Stimulation: The tissue is stimulated electrically to induce contractions.

-

Agonist Application: A mu-opioid agonist (e.g., morphine) is added to the bath, which inhibits the electrically stimulated contractions.

-

Antagonist Application: Alvimopan or ADL 08-0011 is added to the bath in the presence of the agonist.

-

Response Measurement: The ability of the antagonist to reverse the inhibitory effect of the agonist on contractions is measured.

-

Data Analysis: The antagonist potency is often expressed as a pA2 value, which is the negative logarithm of the molar concentration of the antagonist that requires a two-fold increase in the agonist concentration to produce the same response.

Conclusion

Alvimopan and its active metabolite, ADL 08-0011, are potent and peripherally selective mu-opioid receptor antagonists. Their mechanism of action is centered on the competitive blockade of mu-opioid receptors in the gastrointestinal tract, thereby preventing the inhibitory effects of opioid analgesics on gut motility. The use of "this compound" is confined to bioanalytical applications as an internal standard for accurate quantification. The data presented in this guide, derived from standard pharmacological assays, provide a comprehensive overview of the molecular interactions and functional consequences of alvimopan and its metabolite, supporting their clinical utility in the management of opioid-induced bowel dysfunction.

References

- 1. Alvimopan | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 2. medkoo.com [medkoo.com]

- 3. experts.umn.edu [experts.umn.edu]

- 4. wjgnet.com [wjgnet.com]

- 5. The in vitro pharmacology of the peripherally restricted opioid receptor antagonists, alvimopan, ADL 08-0011 and methylnaltrexone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. Mu-opioid receptor - Wikipedia [en.wikipedia.org]

The Pharmacokinetics of Alvimopan's Active Metabolite: A Technical Guide for Researchers

An Examination of ADL 08-0011 and the Role of Deuterated Standards in its Quantification

This technical guide provides a comprehensive overview of the pharmacokinetics of the primary active metabolite of Alvimopan (B130648), an amide hydrolysis product known as ADL 08-0011. This document is intended for researchers, scientists, and drug development professionals. It delves into the metabolic pathway, pharmacokinetic profile, and the bioanalytical methodologies used for its quantification. A crucial aspect of this guide is the clarification of the role of deuterated compounds, such as Alvimopan metabolite-d5, as internal standards in achieving accurate and precise measurements.

Introduction: Metabolism and the Significance of Deuterated Standards

Alvimopan is a peripherally acting mu-opioid receptor antagonist used to accelerate gastrointestinal recovery after certain surgeries.[1] It undergoes minimal hepatic metabolism.[2] Instead, its primary biotransformation occurs in the gastrointestinal tract, where intestinal flora hydrolyze an amide bond to form its main active metabolite, ADL 08-0011.[2][3] This metabolite is also a potent mu-opioid receptor antagonist.[4]

Accurate quantification of Alvimopan and ADL 08-0011 in biological matrices is fundamental to understanding its pharmacokinetic profile. Modern bioanalytical techniques, predominantly liquid chromatography-tandem mass spectrometry (LC-MS/MS), are employed for this purpose. To ensure the reliability of these methods, a stable isotope-labeled internal standard is used. "this compound" refers to a deuterated version of ADL 08-0011. This deuterated compound is chemically identical to the metabolite but has a higher mass due to the replacement of hydrogen atoms with deuterium.[4] It is introduced into samples at a known concentration to correct for variability during sample processing and analysis, thereby enabling precise and accurate quantification of the actual metabolite.[4] This guide will focus on the pharmacokinetics of the biologically produced metabolite, ADL 08-0011, while also detailing the experimental context in which its deuterated counterpart is essential.

Metabolic Pathway and Pharmacokinetic Profile

The conversion of Alvimopan to its active metabolite is a critical step in its overall disposition. The following sections detail this process and the subsequent pharmacokinetic characteristics of both the parent drug and ADL 08-0011.

Metabolism in the Gastrointestinal Tract

Following oral administration, Alvimopan is metabolized by the bacterial flora present in the gut.[5] This process involves the hydrolysis of the amide linkage in the Alvimopan molecule, leading to the formation of ADL 08-0011.[2] This gut-mediated metabolism is the primary route of biotransformation for Alvimopan.[2]

Absorption, Distribution, and Elimination

Absorption: Alvimopan itself has low oral bioavailability, estimated to be less than 7%.[6] The peak plasma concentration of Alvimopan is reached approximately 2 hours after oral administration.[7] The active metabolite, ADL 08-0011, is absorbed systemically after its formation in the gut, with its peak plasma concentration occurring around 36 hours post-dose of the parent drug.[7]

Distribution: Both Alvimopan and its metabolite are highly bound to plasma proteins, primarily albumin.[5] Protein binding is approximately 80% for Alvimopan and 94% for the metabolite.[5] The steady-state volume of distribution for Alvimopan is about 30 liters.[7]

Elimination: The elimination half-life is similar for both the parent drug and the metabolite, ranging from 10 to 17 hours for Alvimopan and 10 to 18 hours for ADL 08-0011.[5] Biliary secretion is the main pathway for the elimination of Alvimopan and its metabolite.[3] Renal excretion accounts for approximately 35% of Alvimopan's total clearance.[8]

Data Presentation: Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters for Alvimopan and its active metabolite, ADL 08-0011, in healthy volunteers and patients.

Table 1: Pharmacokinetic Parameters of Alvimopan

| Parameter | Value | Population | Citation |

| Tmax (Time to Peak Concentration) | ~2 hours | Healthy Volunteers | [7] |

| Oral Bioavailability | < 7% | Healthy Volunteers | [6] |

| Plasma Protein Binding | 80% (to albumin) | Not Specified | [5] |

| Volume of Distribution (Vd) | ~30 L | Not Specified | [7] |

| Elimination Half-Life (t½) | 10-17 hours | Not Specified | [5] |

| Clearance | Renal excretion accounts for ~35% of total clearance | Not Specified | [8] |

Table 2: Pharmacokinetic Parameters of Active Metabolite (ADL 08-0011)

| Parameter | Value | Population | Citation |

| Tmax (Time to Peak Concentration) | ~36 hours | Healthy Volunteers | [7] |

| Plasma Protein Binding | 94% (to albumin) | Not Specified | [5] |

| Elimination Half-Life (t½) | 10-18 hours | Not Specified | [5] |

It has been noted that steady-state concentrations of Alvimopan and its metabolite were 87% and 40% higher, respectively, in surgical patients compared to healthy subjects. Furthermore, factors such as the use of acid blockers and preoperative antibiotics can significantly lower the plasma concentrations of the metabolite.

Experimental Protocols

The quantification of Alvimopan and its metabolite ADL 08-0011 in biological matrices like human plasma is typically performed using a validated LC-MS/MS method.[3]

Sample Preparation

The initial step involves the extraction of the analytes from the plasma matrix. Two common methods are protein precipitation and liquid-liquid extraction.

-

Protein Precipitation: A solvent such as methanol (B129727) is added to the plasma sample.[7] This denatures and precipitates the plasma proteins. After vortexing and centrifugation, the supernatant containing the analytes and the internal standard is separated for analysis.[7]

-

Liquid-Liquid Extraction: A mixture of solvents, for example, methanol and acetonitrile, is used to extract the drug and metabolite from the plasma.[2] The sample is vortexed and centrifuged, and the resulting supernatant is evaporated. The residue is then reconstituted in the mobile phase for injection into the LC-MS/MS system.[2]

Chromatographic and Mass Spectrometric Conditions

-

Liquid Chromatography (LC):

-

Column: A reverse-phase C18 column is commonly used for separation.[2][7]

-

Mobile Phase: A typical mobile phase consists of a mixture of an acidic buffer (e.g., potassium dihydrogen phosphate (B84403) buffer at pH 3.0) and an organic solvent like acetonitrile.[2][7]

-

Flow Rate: A flow rate of around 1.0 mL/min is often employed.[2][7]

-

Detection: UV detection can be used, with a wavelength set at approximately 220 nm.[7]

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization: Positive electrospray ionization (ESI+) is a common mode for detecting Alvimopan and its metabolite.[5]

-

Detection: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify the parent and product ions of Alvimopan, its metabolite, and the deuterated internal standard.

-

Lower Limit of Quantification (LLOQ): Validated methods have achieved LLOQs of 0.05 ng/mL for Alvimopan and 0.01 ng/mL for its metabolite in human plasma.[3]

-

Conclusion

The primary active metabolite of Alvimopan, ADL 08-0011, is formed through amide hydrolysis by intestinal microflora and exhibits a distinct pharmacokinetic profile with a prolonged time to peak concentration compared to the parent drug. Understanding its absorption, distribution, and elimination is crucial for a complete characterization of Alvimopan's effects. The accurate measurement of this metabolite in biological fluids is heavily reliant on robust bioanalytical methods, such as LC-MS/MS, where the use of a deuterated internal standard like this compound is indispensable for achieving reliable and precise quantitative data. This technical guide provides a foundational understanding of these core aspects for professionals in the field of drug development and pharmacology.

References

- 1. researchgate.net [researchgate.net]

- 2. cliantha.com [cliantha.com]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. The Pharmacokinetics of Subcutaneous Methylnaltrexone Bromide in Rhesus Macaques (Macaca mulatta) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. internationaljournalssrg.org [internationaljournalssrg.org]

- 7. Pharmacokinetics of alvimopan and its metabolite in healthy volunteers and patients in postoperative ileus trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cliantha.com [cliantha.com]

An In-depth Technical Guide on the Stability and Storage of Alvimopan Metabolite-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Alvimopan metabolite-d5. The information presented herein is crucial for ensuring the integrity and accuracy of bioanalytical studies that utilize this deuterated internal standard. This document synthesizes available data on the parent compound's metabolite, general principles of deuterated compound stability, and regulatory guidelines for bioanalytical method validation.

Introduction to Alvimopan and its Deuterated Metabolite

Alvimopan is a peripherally acting mu-opioid receptor antagonist used to accelerate gastrointestinal recovery after surgery. It undergoes metabolism primarily by the gut microbiota through amide hydrolysis to form its major active metabolite, known as ADL-08-0011.[1][2] this compound is the deuterium-labeled analogue of this primary metabolite and serves as an essential internal standard in pharmacokinetic and bioanalytical studies, allowing for precise quantification of the analyte in biological matrices.[3][4] The stability of this internal standard is paramount for the reliability and reproducibility of such assays.[5][6]

Metabolic Pathway of Alvimopan

The primary metabolic transformation of Alvimopan is the hydrolysis of the amide bond, a reaction predominantly carried out by the intestinal flora. This process yields the active metabolite, ADL-08-0011.

Caption: Metabolic conversion of Alvimopan to its active metabolite.

Stability of this compound

While specific quantitative stability data for this compound is not extensively published, valuable inferences can be drawn from the stability of its non-labeled counterpart, ADL-08-0011, and the general principles governing the stability of deuterated compounds used as internal standards.

Summary of Stability Data

The following table summarizes the known stability of the unlabeled metabolite and provides recommended stability testing parameters for this compound based on regulatory guidelines.

| Stability Parameter | Condition | Duration | Unlabeled Metabolite (ADL-08-0011) Stability | Recommended Assessment for this compound |

| Long-Term Storage (Solid) | -20°C | ≥ 4 years | Stable | Confirm stability at the intended long-term storage temperature (e.g., -20°C or -80°C). |

| Long-Term Storage (in Matrix) | -20°C and -80°C | Study Duration | Data not available | Evaluate stability in the relevant biological matrix (e.g., plasma) for a period equal to or exceeding the study's sample storage time.[5] |

| Short-Term (Bench-Top) | Room Temperature | > Sample Prep Time | Data not available | Assess stability at room temperature for a duration that covers the expected sample handling and preparation time.[5] |

| Freeze-Thaw Cycles | -20°C to Room Temperature | At least 3 cycles | Data not available | Analyze samples after subjecting them to a minimum of three freeze-thaw cycles to mimic sample retrieval and analysis conditions.[5] |

| Stock Solution Stability | Refrigerated (2-8°C) or Room Temperature | Variable | Data not available | Determine the stability of stock solutions of the internal standard at their specified storage temperature.[5] |

| Post-Preparative Stability | Autosampler Conditions (e.g., 4°C) | Analysis Time | Data not available | Evaluate the stability of processed samples in the autosampler for the expected duration of the analytical run.[5] |

Data for the unlabeled metabolite is based on information from a commercial supplier.[1]

Recommended Storage Conditions

Proper storage is critical to maintain the integrity of this compound. Based on the stability profile of the unlabeled metabolite and general guidelines for analytical standards, the following storage conditions are recommended:

-

Solid Form: For long-term storage, the solid (powder) form of this compound should be stored in a well-sealed container at -20°C , protected from light and moisture.

-

Stock Solutions: Stock solutions should be prepared in a suitable solvent and stored at -20°C or below for long-term use. For short-term use, refrigeration at 2-8°C may be acceptable, but stability should be verified. Aliquoting stock solutions can help to avoid repeated freeze-thaw cycles.

-

Working Solutions: The stability of working solutions should be established under the conditions of their intended use.

Experimental Protocols for Stability Assessment

A forced degradation study is essential to establish the inherent stability of this compound and to develop a stability-indicating analytical method. The following is a model protocol based on ICH guidelines.[7][8]

Forced Degradation Study Protocol

Objective: To investigate the degradation profile of this compound under various stress conditions and to ensure the analytical method is stability-indicating.

Materials:

-

This compound reference standard

-

High-purity solvents (e.g., acetonitrile, methanol, water)

-

Acids (e.g., 0.1 M HCl)

-

Bases (e.g., 0.1 M NaOH)

-

Oxidizing agent (e.g., 3% H₂O₂)

-

Calibrated oven, photostability chamber, and pH meter

-

Validated HPLC or UPLC-MS/MS system

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and keep at room temperature or elevated temperature (e.g., 60°C) for a defined period.

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for a defined period.

-

Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.

-

Thermal Degradation: Expose the solid reference standard and a solution to dry heat (e.g., 80°C).

-

Photolytic Degradation: Expose the solid reference standard and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

-

-

Sample Analysis: At appropriate time points, withdraw samples from each stress condition, neutralize if necessary, dilute to a suitable concentration, and analyze using a validated, stability-indicating chromatographic method.

-

Data Evaluation:

Experimental Workflow

Caption: Workflow for a forced degradation study of this compound.

Mechanism of Action and Signaling Pathway

Alvimopan and its active metabolite act as antagonists at the mu-opioid receptor. In the gastrointestinal tract, opioid agonists normally inhibit adenylyl cyclase, leading to decreased intracellular cAMP, and they also modulate ion channels, which results in reduced neuronal excitability and decreased gut motility. As an antagonist, Alvimopan and its metabolite block these actions, thereby preventing the inhibitory effects of opioids on the gut.

Caption: Antagonistic action of Alvimopan on mu-opioid receptor signaling.

Conclusion

The stability and proper storage of this compound are critical for its use as an internal standard in bioanalytical assays. While specific stability data for the deuterated compound is limited, information from its non-labeled analog and established regulatory guidelines provide a robust framework for its handling. Long-term storage at -20°C in a solid, protected form is recommended. Comprehensive stability testing, including forced degradation studies, should be conducted as part of method validation to ensure the generation of accurate and reliable data in preclinical and clinical research.

References

- 1. caymanchem.com [caymanchem.com]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 5. benchchem.com [benchchem.com]

- 6. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 7. resolvemass.ca [resolvemass.ca]

- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 9. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

In-Depth Technical Guide: Alvimopan Metabolite-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Alvimopan (B130648) metabolite-d5, a critical tool in pharmacokinetic and drug metabolism studies. This document details its chemical properties, analytical methodologies, and its role in understanding the mechanism of action of Alvimopan.

Core Compound Data

Alvimopan metabolite-d5 is the deuterated form of ADL 08-0011, the primary active metabolite of Alvimopan. The incorporation of five deuterium (B1214612) atoms provides a stable isotopic label, making it an ideal internal standard for quantitative analysis by mass spectrometry.

| Property | Value | Source |

| CAS Number | 2124272-23-5 | [1] |

| Molecular Formula | C₂₃H₂₄D₅NO₃ | [2] |

| Molecular Weight | 372.51 g/mol | [2] |

| Unlabeled CAS Number | 156130-41-5 (ADL 08-0011) | [1] |

Synthesis and Purification

While a detailed, publicly available step-by-step synthesis protocol for this compound is proprietary and not extensively published, the general approach involves the synthesis of its unlabeled precursor, ADL 08-0011, followed by deuteration. The synthesis of Alvimopan and its diastereomers has been described, providing a basis for the potential synthetic routes to its metabolite.[3] The synthesis of deuterated metabolites can be achieved through various methods, including the use of deuterated starting materials or reagents in the synthetic pathway.

Purification of this compound is typically achieved using High-Performance Liquid Chromatography (HPLC), particularly with chiral stationary phases to isolate the specific stereoisomer.

Experimental Protocol: Chiral HPLC Separation of Alvimopan Isomers

This protocol is adapted from a method developed for the chiral separation of Alvimopan and is applicable for the purification and analysis of its metabolites.[4][5]

-

Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Column: CHIRALPAK IC (250 x 4.6 mm, 5 µm) or a similar cellulose-based chiral stationary phase.[4][5]

-

Mobile Phase: A mixture of n-hexane, isopropyl alcohol, ethanol, and diethylamine (B46881) in a ratio of 650:200:150:5 (v/v/v/v).[4][5]

This method allows for the effective separation of Alvimopan isomers, which is a critical step in ensuring the stereochemical purity of the final deuterated metabolite product.[4][5]

Analytical Methodology

The quantitative analysis of this compound, particularly in biological matrices, is crucial for pharmacokinetic studies. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice for this purpose due to its high sensitivity and specificity.

Experimental Protocol: Quantitative Analysis by LC-MS/MS

The following is a general workflow for the quantitative analysis of this compound in a biological sample, such as plasma.

Caption: Workflow for Quantitative Analysis of this compound.

Mechanism of Action and Signaling Pathway

Alvimopan and its active metabolite, ADL 08-0011, are peripherally acting mu-opioid receptor (MOR) antagonists.[6] MORs are G-protein coupled receptors (GPCRs) that, upon activation by opioid agonists, initiate a signaling cascade leading to effects such as analgesia and decreased gastrointestinal motility.[1] As an antagonist, Alvimopan and its metabolite bind to the MOR but do not activate the downstream signaling, thereby blocking the effects of opioid agonists in the gastrointestinal tract.[7]

The antagonism of the mu-opioid receptor by Alvimopan prevents the G-protein signaling cascade that is normally initiated by opioid agonists.

Caption: Alvimopan's Antagonism of Mu-Opioid Receptor Signaling.

References

- 1. Frontiers | Regulator of G-Protein Signaling (RGS) Protein Modulation of Opioid Receptor Signaling as a Potential Target for Pain Management [frontiersin.org]

- 2. pnas.org [pnas.org]

- 3. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]

- 4. Stereoselective HPLC separation of alvimopan on cellulose-based immobilized polysaccharide as a chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Alvimopan, a selective peripherally acting mu-opioid antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. anesthesiaexperts.com [anesthesiaexperts.com]

In-Depth Technical Guide: Alvimopan Metabolite-d5

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Alvimopan (B130648) metabolite-d5, a critical component in the pharmacokinetic and metabolic studies of Alvimopan. Alvimopan is a peripherally acting µ-opioid receptor antagonist designed to mitigate the gastrointestinal side effects of opioid analgesics. The use of its deuterated metabolite as an internal standard is essential for accurate quantification in biological matrices. This document details the molecular weight, chemical properties, and relevant experimental methodologies for the analysis of Alvimopan metabolite-d5. It also includes diagrammatic representations of Alvimopan's mechanism of action and metabolic pathway to provide a deeper understanding of its biological context.

Quantitative Data Summary

The accurate quantification of Alvimopan and its metabolites is paramount in clinical and preclinical studies. This compound serves as an ideal internal standard for mass spectrometry-based bioanalysis due to its chemical similarity to the unlabeled metabolite, differing only in isotopic composition. This ensures comparable extraction efficiency and chromatographic behavior, leading to precise and accurate measurements.

| Parameter | Value | Reference |

| Molecular Formula | C₂₃H₂₄D₅NO₃ | [1][2] |

| Molecular Weight (Free Base) | 372.51 g/mol | [1][3] |

| Molecular Weight (Free Base) | 372.52 g/mol | [2][4][5] |

| Molecular Weight (Formate Salt) | 418.54 g/mol | [4][6] |

Experimental Protocols

Determination of Molecular Weight by Mass Spectrometry

The molecular weight of this compound is determined using high-resolution mass spectrometry (HRMS), a technique that provides highly accurate mass measurements.

Objective: To accurately determine the mass of this compound for structural confirmation and for use in quantitative bioanalytical methods.

Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

Sample Preparation:

-

A standard solution of this compound is prepared in a suitable solvent, such as methanol (B129727) or acetonitrile (B52724).

-

For analysis in biological matrices (e.g., plasma, urine), a protein precipitation or solid-phase extraction (SPE) step is employed to remove interfering substances.

-

-

Chromatographic Separation:

-

The sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

A C18 reversed-phase column is typically used for separation.

-

A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid) is employed to achieve optimal separation from other components.

-

-

Mass Spectrometric Analysis:

-

The eluent from the LC system is introduced into the mass spectrometer, typically a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, capable of high-resolution mass analysis.

-

Electrospray ionization (ESI) in positive ion mode is commonly used to generate protonated molecular ions [M+H]⁺.

-

A full scan mass spectrum is acquired to determine the accurate mass of the parent ion.

-

Tandem mass spectrometry (MS/MS) is performed by selecting the parent ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions. This fragmentation pattern provides structural confirmation.

-

-

Data Analysis:

-

The exact mass of the [M+H]⁺ ion is measured and compared to the theoretical calculated mass of the protonated this compound.

-

The mass difference, typically in parts-per-million (ppm), is calculated to confirm the elemental composition.

-

Synthesis of this compound

The synthesis of deuterated internal standards is a critical step in the development of robust bioanalytical assays. While a specific detailed protocol for this compound is proprietary, a general approach for the synthesis of deuterated compounds involves introducing deuterium (B1214612) atoms at specific positions that are not susceptible to back-exchange under physiological conditions.

General Approach:

The synthesis would likely involve the use of deuterated starting materials or reagents in the final steps of the synthesis of the Alvimopan metabolite (ADL 08-0011). The primary metabolite of Alvimopan is formed by the hydrolysis of the amide bond. Therefore, the synthesis of the deuterated metabolite would likely start from a deuterated precursor of the portion of the molecule that remains after hydrolysis.

Visualizations

Alvimopan Metabolism by Gut Microflora

Alvimopan undergoes metabolism primarily by the intestinal flora.[7][8][9] The main metabolic reaction is the hydrolysis of the amide bond, resulting in the formation of an active metabolite, referred to as ADL 08-0011.[10]

Caption: Metabolic conversion of Alvimopan to its active metabolite by gut microflora.

Mechanism of Action: µ-Opioid Receptor Antagonism

Alvimopan is a peripherally acting antagonist of the µ-opioid receptor (MOR). Opioids, such as morphine, are agonists that bind to MORs in the gastrointestinal tract, leading to a cascade of intracellular events that decrease gut motility and cause constipation. Alvimopan competitively binds to these receptors, blocking the effects of opioid agonists without significantly affecting the central analgesic effects.

Caption: Alvimopan competitively antagonizes the µ-opioid receptor, blocking opioid agonist-induced signaling.

Experimental Workflow for Quantification

The following diagram illustrates a typical workflow for the quantitative analysis of Alvimopan and its deuterated metabolite in a biological sample using LC-MS/MS.

Caption: A typical bioanalytical workflow for the quantification of Alvimopan metabolite using a deuterated internal standard.

References

- 1. Mu-opioid receptor - Wikipedia [en.wikipedia.org]

- 2. Alvimopan for the management of postoperative ileus after bowel resection: characterization of clinical benefit by pooled responder analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quantitative mass spectrometry imaging of drugs and metabolites: a multiplatform comparison - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification and structural characterization of hydrolytic degradation products of alvimopan by LC/QTOF/MS/MS and NMR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics of alvimopan and its metabolite in healthy volunteers and patients in postoperative ileus trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. inis.iaea.org [inis.iaea.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Mu-opioid receptor and receptor tyrosine kinase crosstalk: Implications in mechanisms of opioid tolerance, reduced analgesia to neuropathic pain, dependence, and reward [frontiersin.org]

- 10. Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions [mdpi.com]

"Alvimopan metabolite-d5 solubility data"

An In-Depth Technical Guide on the Solubility of Alvimopan Metabolite-d5

Introduction

Alvimopan is a peripherally acting mu-opioid receptor antagonist primarily used to accelerate gastrointestinal recovery following bowel resection surgery. It undergoes metabolism in the gastrointestinal tract, primarily through the action of gut microflora, to form its main active metabolite, ADL 08-0011.[1][] The deuterated version of this metabolite, this compound, serves as a crucial internal standard for its quantification in biological matrices during pharmacokinetic and metabolic studies. Understanding the solubility of this compound is essential for the development of robust analytical methods and for its use as a reference standard. This guide provides a comprehensive overview of the available solubility information, detailed experimental protocols for solubility determination, and relevant metabolic and experimental workflow diagrams.

Data on this compound Solubility

Specific quantitative solubility data for this compound in various solvents is not extensively available in the public domain. Its primary application is as an internal standard in analytical testing.[3] However, qualitative information and data for the parent compound provide context for its likely solubility characteristics.

| Compound | Solvent | Solubility Data | Source/Comment |

| Alvimopan | Water (pH 3.0-9.0) | <0.1 mg/mL | Low aqueous solubility in the physiological pH range. |

| Alvimopan | Aqueous 0.1 N NaOH | 10-25 mg/mL | Increased solubility in alkaline conditions. |

| Alvimopan | Buffered solution (pH 1.2) | 1-5 mg/mL | Moderate solubility in acidic conditions. |

| Alvimopan-d5 | DMSO | Soluble | Commonly used as a solvent for stock solutions in analytical assays. |

| Alvimopan-d5 | Methanol (B129727) | Soluble | Another common organic solvent for analytical standards. |

| This compound | Not specified | No quantitative data available. | Assumed to have some solubility in organic solvents like DMSO and methanol for use as an analytical standard. |

Experimental Protocols for Solubility Determination

The following are detailed experimental protocols for determining the kinetic and thermodynamic solubility of a drug metabolite like this compound.

Kinetic Solubility Assay

This method is a high-throughput approach to estimate the solubility of a compound from a concentrated stock solution.

Objective: To determine the concentration at which a compound precipitates from an aqueous solution when added from a concentrated organic stock solution.

Materials:

-

This compound

-

Dimethyl sulfoxide (B87167) (DMSO), analytical grade

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well microplates (UV-transparent)

-

Automated liquid handler

-

Plate reader with UV-Vis capabilities

-

Centrifuge with a microplate rotor

Procedure:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Serial Dilutions: In a 96-well plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations (e.g., 10 mM down to 0.1 mM).

-

Addition to Aqueous Buffer: Using an automated liquid handler, add a small, precise volume (e.g., 2 µL) of each DMSO stock concentration to a corresponding well of a 96-well plate pre-filled with a larger volume (e.g., 198 µL) of PBS (pH 7.4). This results in a final DMSO concentration of 1%.

-

Incubation: Seal the plate and incubate at room temperature (or 37°C) for a specified period (e.g., 2 hours) with gentle shaking.

-

Centrifugation: Centrifuge the plate to pellet any precipitate that has formed.

-

Measurement: Carefully transfer the supernatant to a new UV-transparent 96-well plate. Measure the absorbance of the supernatant at a predetermined wavelength (λmax for this compound).

-

Data Analysis: Compare the absorbance of the test wells to a calibration curve prepared from the stock solution in a DMSO/PBS mixture to determine the concentration of the dissolved compound. The kinetic solubility is the highest concentration at which no precipitation is observed.

Thermodynamic Solubility Assay (Shake-Flask Method)

This method determines the equilibrium solubility of a compound.

Objective: To determine the saturation concentration of a compound in a specific solvent at equilibrium.

Materials:

-

This compound (solid powder)

-

Selected aqueous buffers (e.g., pH 1.2, 4.5, 6.8, 7.4) and organic solvents (e.g., ethanol, methanol, acetonitrile)

-

Glass vials with screw caps

-

Orbital shaker/incubator

-

Centrifuge

-

HPLC-UV or LC-MS/MS system

Procedure:

-

Sample Preparation: Add an excess amount of solid this compound to a series of glass vials, each containing a known volume of a different solvent.

-

Equilibration: Seal the vials and place them in an orbital shaker/incubator at a constant temperature (e.g., 25°C or 37°C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After incubation, visually inspect the vials to confirm the presence of undissolved solid. Centrifuge the vials at a high speed to pellet the undissolved solid.

-

Sample Collection and Dilution: Carefully collect an aliquot of the supernatant from each vial. Dilute the supernatant with an appropriate solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC-UV or LC-MS/MS method to determine the concentration of this compound.

-

Data Analysis: The determined concentration represents the thermodynamic solubility of the compound in that specific solvent at the given temperature.

Visualizations

Metabolic Pathway of Alvimopan

Caption: Metabolic conversion of Alvimopan to its active metabolite by gut microflora.

Experimental Workflow for Solubility Determination

Caption: General workflow for determining kinetic and thermodynamic solubility.

References

A Technical Guide to Alvimopan Metabolite-d5 Isotopic Labeling for Drug Development Professionals

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Alvimopan (B130648), a peripherally acting μ-opioid receptor antagonist, undergoes significant metabolism by the intestinal microflora, yielding a single major active metabolite, ADL 08-0011. Understanding the rate and extent of this transformation is critical for a comprehensive assessment of the drug's safety and efficacy profile. The use of stable isotope-labeled compounds, specifically alvimopan-d5 (B196386) and its corresponding metabolite, serves as the gold standard for accurate quantification in complex biological matrices. This technical guide provides an in-depth overview of the synthesis, metabolism, and analytical methodologies associated with alvimopan-d5, offering a valuable resource for researchers in the field of drug metabolism and pharmacokinetics.

Introduction to Alvimopan and its Metabolism

Alvimopan is indicated for the management of postoperative ileus. Its pharmacological activity is primarily localized to the gastrointestinal tract. The primary metabolic pathway for alvimopan is not hepatic, but rather involves hydrolysis of the amide bond by gut microflora.[1] This process results in the formation of an active metabolite, ADL 08-0011.[2]

Metabolic Pathway of Alvimopan

Caption: Metabolic conversion of Alvimopan to its active metabolite.

Synthesis of Alvimopan-d5 and its Metabolite

The synthesis of alvimopan-d5 is crucial for its use as an internal standard in quantitative bioanalysis. While specific, detailed proprietary synthesis protocols are not publicly available, a likely synthetic route involves the use of a deuterated starting material. Given the structure of alvimopan, deuteration is commonly introduced on one of the aromatic rings, which is a metabolically stable position. A plausible precursor for this would be phenylalanine-d5.

A general synthetic strategy would involve:

-

Coupling: Reaction of a suitable protected and activated derivative of phenylalanine-d5 with the piperidine (B6355638) moiety of alvimopan.

-

Deprotection: Removal of any protecting groups to yield the final alvimopan-d5 molecule.

The synthesis of the alvimopan metabolite-d5 would follow a similar pathway, or it could be produced by subjecting the synthesized alvimopan-d5 to enzymatic or microbial hydrolysis to mimic the in vivo metabolic process.

Experimental Protocols

The use of alvimopan-d5 as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the accurate quantification of alvimopan and its metabolite in biological samples such as plasma, urine, and feces.

Sample Preparation

A generic protein precipitation method is typically employed for the extraction of alvimopan and its metabolite from plasma samples.

-

Sample Aliquoting: Transfer 100 µL of plasma sample to a microcentrifuge tube.

-

Internal Standard Spiking: Add a small volume (e.g., 10 µL) of a known concentration of alvimopan-d5 and this compound solution in an organic solvent (e.g., methanol (B129727) or acetonitrile) to the plasma sample.

-

Protein Precipitation: Add 300 µL of cold acetonitrile (B52724) to the sample.

-

Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.

LC-MS/MS Analysis

A validated LC-MS/MS method is essential for reliable quantification. The following provides a general framework for such a method.

Workflow for LC-MS/MS Analysis

Caption: General workflow for bioanalytical sample processing.

Table 1: Representative LC-MS/MS Parameters

| Parameter | Setting |

| Liquid Chromatography | |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | Optimized for separation of alvimopan and its metabolite |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | |

| Alvimopan | Precursor Ion (Q1) -> Product Ion (Q3) |

| Alvimopan-d5 | Precursor Ion (Q1+5) -> Product Ion (Q3) |

| Metabolite | Precursor Ion (Q1) -> Product Ion (Q3) |

| Metabolite-d5 | Precursor Ion (Q1+5) -> Product Ion (Q3) |

| Dwell Time | 100 ms |

Data Presentation and Interpretation

The use of a stable isotope-labeled internal standard allows for the accurate determination of the concentration of alvimopan and its metabolite in unknown samples by creating a calibration curve. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the calibration standards.

Pharmacokinetic Data

Pharmacokinetic parameters for alvimopan and its active metabolite have been established in clinical studies.

Table 2: Pharmacokinetic Parameters of Alvimopan and its Metabolite (ADL 08-0011)

| Parameter | Alvimopan | Metabolite (ADL 08-0011) |

| Tmax (hours) | ~2 | ~36 |

| Half-life (hours) | 10-17 | 10-18 |

| Bioavailability | <7% | - |

| Protein Binding | 80% | 94% |

Data compiled from publicly available sources.

Representative Data from an In Vitro Metabolism Study

Isotopic labeling is particularly useful for in vitro studies investigating factors that may influence drug metabolism. For example, the impact of antibiotics on the gut microflora's ability to metabolize alvimopan can be assessed.

Table 3: Hypothetical Comparative Analysis of Alvimopan Metabolism in Fecal Homogenates

| Condition | Alvimopan Concentration (µM) | Metabolite (ADL 08-0011) Concentration (µM) |

| Control (No Antibiotics) | ||

| Time 0 | 10.00 | 0.00 |

| Time 2h | 7.52 | 2.48 |

| Time 4h | 4.89 | 5.11 |

| Time 8h | 1.98 | 8.02 |

| With Antibiotics | ||

| Time 0 | 10.00 | 0.00 |

| Time 2h | 9.85 | 0.15 |

| Time 4h | 9.62 | 0.38 |

| Time 8h | 9.21 | 0.79 |

This table presents hypothetical data for illustrative purposes.

Logical Relationships in Bioanalytical Method Validation

The validation of a bioanalytical method using a stable isotope-labeled internal standard is a critical step to ensure data reliability. The following diagram illustrates the key relationships between different validation parameters.

Logical Dependencies in Method Validation

Caption: Interdependencies of bioanalytical method validation parameters.

Conclusion

The use of alvimopan-d5 and its metabolite-d5 as internal standards is indispensable for the accurate and precise quantification of alvimopan and its primary metabolite in biological matrices. This technical guide provides a foundational understanding of the synthesis, metabolism, and analytical methodologies involved. The detailed experimental frameworks and data presentation strategies outlined herein are intended to support researchers and drug development professionals in designing and executing robust bioanalytical studies, ultimately contributing to a more complete understanding of alvimopan's clinical pharmacology.

References

An In-depth Technical Guide on the Physical Properties of Alvimopan-d5 and its Deuterated Metabolite

This technical guide provides a comprehensive overview of the known physical properties of Alvimopan-d5, a deuterated analog of the peripherally acting mu-opioid receptor antagonist Alvimopan (B130648), and its corresponding deuterated metabolite. This document is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry.

Introduction

Alvimopan is utilized for the management of postoperative ileus.[1][2] Its deuterated analog, Alvimopan-d5, serves as a critical internal standard for its quantification in biological matrices using gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS).[3][4] The incorporation of stable heavy isotopes like deuterium (B1214612) is a common practice in drug development to trace and quantify molecules.[5][6] This guide focuses on the physical and chemical characteristics of Alvimopan-d5 and its deuterated metabolite.

Physical and Chemical Properties

The following table summarizes the available quantitative data for Alvimopan-d5 and a compound identified as Alvimopan metabolite-d5. It is important to note that the term "this compound" can be ambiguous; the data presented here is based on commercially available standards.

| Property | Alvimopan-d5 | This compound |

| Chemical Name | N-[2-[[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl]-1-oxo-3-(phenyl-d5)propyl]-glycine[3] | Not explicitly defined in search results |

| Synonyms | ADL 8-2698-d5, LY 246736-d5, Entereg-d5[7] | Not explicitly defined in search results |

| CAS Number | 1217616-62-0[7] | 2124272-23-5[5][6] |

| Molecular Formula | C25H27D5N2O4[3][7] | C23H24D5NO3[6] |

| Molecular Weight | 429.56 g/mol [7] | 372.51 g/mol [6] |

| Appearance | Solid[3] | Not specified |

| Solubility | Soluble in DMSO and Methanol[3] | Not specified |

| Storage | 2-8°C Refrigerator[7] | Store under recommended conditions in the Certificate of Analysis[6] |

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties listed above are not extensively available in the public domain. The primary application described for Alvimopan-d5 is its use as an internal standard in quantitative analytical methods, such as LC-MS.[3][4][5]

A general workflow for the use of Alvimopan-d5 as an internal standard is as follows:

Caption: General workflow for the quantification of Alvimopan using Alvimopan-d5 as an internal standard.

Metabolic Pathway

Alvimopan is a peripherally acting mu-opioid receptor antagonist.[8] The metabolism of Alvimopan primarily involves hydrolysis of the amide bond, leading to the formation of its main metabolite. The deuteration in Alvimopan-d5 is on the phenylpropyl side chain, which may or may not be directly involved in the metabolic cleavage, depending on the specific metabolite.

Caption: Conceptual diagram of the primary metabolic pathway of Alvimopan.

Disclaimer: This guide is based on currently available information. For the most accurate and up-to-date details, please refer to the product-specific documentation from the supplier.

References

- 1. Identification and structural characterization of hydrolytic degradation products of alvimopan by LC/QTOF/MS/MS and NMR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Alvimopan for the management of postoperative ileus after bowel resection: characterization of clinical benefit by pooled responder analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. Alvimopan-d5 | 50000+ Bioactive Molecules | GlpBio [glpbio.cn]

- 5. medchemexpress.com [medchemexpress.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. alvimopan | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

Methodological & Application

Application Notes and Protocols for the Quantitative Analysis of Alvimopan and its Metabolite using Alvimopan Metabolite-d5 in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of Alvimopan and its primary active metabolite, ADL-08-0011, in biological matrices, primarily human plasma, using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, specifically Alvimopan Metabolite-d5 (ADL-08-0011-d5), is highlighted as the gold standard for ensuring accuracy and precision in bioanalytical methods.

Introduction

Alvimopan is a peripherally acting mu-opioid receptor antagonist used to accelerate the recovery of gastrointestinal function following bowel resection surgery. After oral administration, Alvimopan undergoes metabolism by the gut microflora to form an active metabolite, ADL-08-0011. Accurate quantification of both the parent drug and its active metabolite is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring.

Isotope dilution mass spectrometry is the preferred method for this analysis. By spiking samples with a known amount of a stable isotope-labeled internal standard (IS), such as this compound, variations during sample preparation and ionization are effectively normalized. This approach significantly improves the accuracy, precision, and robustness of the analytical method. This compound (ADL 08-0011-d5) is commercially available as a characterized reference standard for use in analytical method development and validation.[1]

Analyte and Internal Standard Information

| Compound | Chemical Name | Molecular Formula |

| Alvimopan | (2S)-2-[({(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl}methyl)-3-phenylpropanamido]acetic acid | C₂₅H₃₂N₂O₄ |

| ADL-08-0011 | (2S)-2-[({(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl}methyl)-3-phenylpropanoic acid | C₂₅H₃₃NO₃ |

| This compound | ADL-08-0011-d5 | C₂₅H₂₈D₅NO₃ |

Experimental Protocols

The following protocols are generalized methodologies based on established principles of bioanalytical method development and validation for small molecules in plasma using LC-MS/MS. Specific parameters may require optimization based on the instrumentation and laboratory conditions.

Materials and Reagents

-

Alvimopan reference standard

-

ADL-08-0011 reference standard

-

This compound (ADL-08-0011-d5) internal standard

-

Human plasma (with appropriate anticoagulant, e.g., K₂EDTA)

-

Acetonitrile (B52724) (HPLC or LC-MS grade)

-

Methanol (B129727) (HPLC or LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate (B1220265) (LC-MS grade)

-

Water (deionized, 18 MΩ·cm or higher purity)

Preparation of Stock and Working Solutions

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Alvimopan, ADL-08-0011, and this compound in methanol to prepare individual stock solutions.

-

Working Standard Solutions: Prepare serial dilutions of the Alvimopan and ADL-08-0011 stock solutions in a suitable solvent (e.g., 50:50 acetonitrile:water) to create working standards for calibration curves and quality control (QC) samples.

-

Internal Standard (IS) Working Solution: Dilute the this compound stock solution to a fixed concentration (e.g., 50 ng/mL) in the same solvent as the working standards.

Sample Preparation (Protein Precipitation)

Protein precipitation is a common and efficient method for extracting Alvimopan and its metabolite from plasma.

-

Aliquot 100 µL of plasma (blank, calibration standard, QC, or unknown sample) into a microcentrifuge tube.

-

Add 25 µL of the Internal Standard Working Solution to each tube (except for blank matrix samples used to assess interference).

-

Vortex briefly to mix.

-

Add 300 µL of cold acetonitrile to precipitate plasma proteins.

-

Vortex vigorously for 1-2 minutes.

-

Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitute the dried residue in 100-200 µL of the mobile phase starting condition.

-

Vortex to ensure complete dissolution and centrifuge briefly before injection into the LC-MS/MS system.

Experimental Workflow for Sample Analysis

Caption: Workflow for the bioanalysis of Alvimopan and its metabolite.

LC-MS/MS Method Parameters

The following are suggested starting parameters and should be optimized for the specific instrument used.

Liquid Chromatography (LC) Parameters:

| Parameter | Recommended Condition |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, <3 µm particle size) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Flow Rate | 0.3 - 0.5 mL/min |

| Gradient | Start with a low percentage of B, ramp up to a high percentage to elute analytes, then return to initial conditions for re-equilibration. |

| Injection Volume | 5 - 10 µL |

| Column Temp. | 40°C |

Mass Spectrometry (MS) Parameters:

The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Alvimopan | To be determined empirically | To be determined empirically | Optimize for max signal |

| ADL-08-0011 | To be determined empirically | To be determined empirically | Optimize for max signal |

| Alvimopan Met-d5 | To be determined empirically | To be determined empirically | Optimize for max signal |

Signaling Pathway of Alvimopan Action

Caption: Alvimopan antagonizes mu-opioid receptors in the gut.

Method Validation

A full validation of the bioanalytical method should be performed according to regulatory guidelines (e.g., FDA or ICH M10). Key validation parameters are summarized below.

Calibration Curve and Linearity

A calibration curve should be prepared in the biological matrix by spiking known concentrations of Alvimopan and ADL-08-0011.

| Analyte | LLOQ (ng/mL) | ULOQ (ng/mL) |

| Alvimopan | 0.05 | To be determined |

| ADL-08-0011 | 0.01 | To be determined |

LLOQ values are based on information from an FDA review of a validated method.

Accuracy and Precision

Intra- and inter-day accuracy and precision should be assessed using QC samples at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), low, medium, and high.

Acceptance Criteria:

-

Precision: The coefficient of variation (%CV) should not exceed 15% (20% at the LLOQ).

-

Accuracy: The mean concentration should be within ±15% of the nominal value (±20% at the LLOQ).

Table of Expected Performance (Illustrative)

| QC Level | Analyte | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |

| LLOQ | Alvimopan | 0.05 | <20% | ±20% | <20% | ±20% |

| Low | Alvimopan | 0.15 | <15% | ±15% | <15% | ±15% |

| Mid | Alvimopan | 25 | <15% | ±15% | <15% | ±15% |

| High | Alvimopan | 175 | <15% | ±15% | <15% | ±15% |

| LLOQ | ADL-08-0011 | 0.01 | <20% | ±20% | <20% | ±20% |

| Low | ADL-08-0011 | 0.03 | <15% | ±15% | <15% | ±15% |

| Mid | ADL-08-0011 | 25 | <15% | ±15% | <15% | ±15% |

| High | ADL-08-0011 | 175 | <15% | ±15% | <15% | ±15% |

Concentration levels for Mid and High QC are illustrative and should be set based on expected concentrations in study samples.

Selectivity, Matrix Effect, and Stability

-

Selectivity: Assessed by analyzing blank plasma from multiple sources to ensure no significant interference at the retention times of the analytes and IS.

-

Matrix Effect: Evaluated to ensure that matrix components do not cause ion suppression or enhancement. The IS-normalized matrix factor should have a %CV of ≤15%.

-

Stability: The stability of Alvimopan and ADL-08-0011 should be evaluated in plasma under various conditions, including freeze-thaw cycles, short-term (bench-top), and long-term storage.

Conclusion

The use of this compound as an internal standard in an LC-MS/MS assay provides a robust, sensitive, and specific method for the simultaneous quantification of Alvimopan and its active metabolite, ADL-08-0011, in biological matrices. Proper method development and full validation according to regulatory standards are essential to ensure the generation of reliable data for pharmacokinetic and clinical studies. of reliable data for pharmacokinetic and clinical studies.

References

Application Notes and Protocols for the Quantification of Alvimopan using Alvimopan Metabolite-d5 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alvimopan is a peripherally acting mu-opioid receptor antagonist used to accelerate the time to upper and lower gastrointestinal recovery following surgery. Accurate quantification of Alvimopan in biological matrices is crucial for pharmacokinetic and toxicokinetic studies. The use of a stable isotope-labeled internal standard, such as Alvimopan metabolite-d5, is the gold standard for bioanalytical methods using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This internal standard closely mimics the analyte during sample extraction, chromatography, and ionization, thereby correcting for variability and ensuring accurate and precise results.

These application notes provide a detailed protocol for the quantification of Alvimopan in human plasma using this compound as an internal standard. The method is based on protein precipitation for sample preparation followed by LC-MS/MS analysis.

Experimental Protocols

Materials and Reagents

-

Alvimopan reference standard

-

This compound (ADL 08-0011-d5) internal standard

-

HPLC grade methanol (B129727)

-

HPLC grade acetonitrile (B52724)

-

Formic acid, LC-MS grade

-

Ultrapure water

-

Human plasma (with anticoagulant, e.g., K2EDTA)

Stock and Working Solutions Preparation

-

Alvimopan Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Alvimopan reference standard in methanol to obtain a final concentration of 1 mg/mL.

-

This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol to achieve a final concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare a series of working standard solutions of Alvimopan by serially diluting the stock solution with a 50:50 (v/v) mixture of methanol and water to cover the desired calibration range (e.g., 5-1000 ng/mL).

-

Internal Standard Working Solution (50 ng/mL): Dilute the IS stock solution with acetonitrile to a final concentration of 50 ng/mL. This solution will be used for protein precipitation.

Sample Preparation (Protein Precipitation)

-

To a 100 µL aliquot of human plasma sample, calibration standard, or quality control sample in a microcentrifuge tube, add 300 µL of the internal standard working solution (50 ng/mL in acetonitrile).

-

Vortex the mixture vigorously for 1 minute to precipitate proteins.

-

Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean autosampler vial.

-

Inject an aliquot (e.g., 5-10 µL) of the supernatant into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is recommended.

Chromatographic Conditions:

| Parameter | Recommended Condition |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Start with 95% A, then a linear gradient to 95% B |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Mass Spectrometric Conditions:

| Parameter | Recommended Condition |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Source Temperature | 500°C |

| IonSpray Voltage | 5500 V |

| Curtain Gas | 30 psi |

| Collision Gas | Nitrogen |

Data Presentation

Table 1: Multiple Reaction Monitoring (MRM) Transitions for Alvimopan and this compound

| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Dwell Time (ms) | Collision Energy (eV) |

| Alvimopan | 425.2 | [Predicted based on fragmentation] | 150 | [To be optimized] |

| This compound (IS) | 430.2 | [Predicted based on fragmentation] | 150 | [To be optimized] |